(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
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Overview
Description
The compound (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate is a complex organic molecule with potential applications in various scientific fields. This compound features a benzimidazole core, a diazirine moiety, and a dioxolane ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The diazirine moiety can be introduced through the reaction of phenylhydrazine with chloroform in the presence of a base. The final step involves the coupling of the benzimidazole and diazirine intermediates with the dioxolane ring, which can be achieved through esterification reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The diazirine moiety can be reduced to form amines.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amines from the diazirine moiety.
Substitution: Substituted dioxolane derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a photoaffinity label due to the diazirine moiety, which can form covalent bonds with biomolecules upon UV irradiation.
Medicine: Potential use as a drug candidate due to its unique structure and reactivity.
Industry: As a precursor for the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves the diazirine moiety, which can form reactive carbene intermediates upon UV irradiation. These intermediates can covalently bind to nearby biomolecules, making this compound useful for studying protein interactions and mapping active sites in enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Commonly used in pharmaceuticals for their antimicrobial and anticancer properties.
Diazirine-containing compounds: Used as photoaffinity labels in biochemical research.
Dioxolane derivatives: Used in the synthesis of polymers and as solvents.
Uniqueness
This compound is unique due to the combination of the benzimidazole core, diazirine moiety, and dioxolane ring, which provides a versatile platform for various chemical reactions and applications. Its ability to form reactive intermediates upon UV irradiation makes it particularly valuable for biochemical studies.
Properties
Molecular Formula |
C27H20N4O6 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C27H20N4O6/c1-15-22(37-27(34)36-15)14-35-25(32)20-7-4-8-21-23(20)31(26(33)28-21)13-16-9-11-17(12-10-16)18-5-2-3-6-19(18)24-29-30-24/h2-12H,13-14H2,1H3,(H,28,33)(H,29,30) |
InChI Key |
SHYOKKQHHNMROG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C3C(=CC=C2)NC(=O)N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NN6 |
Origin of Product |
United States |
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